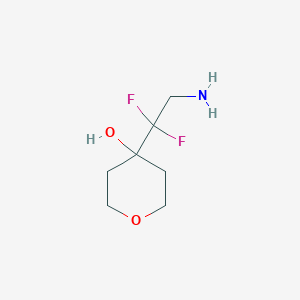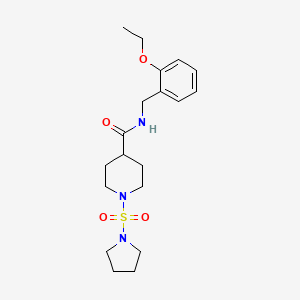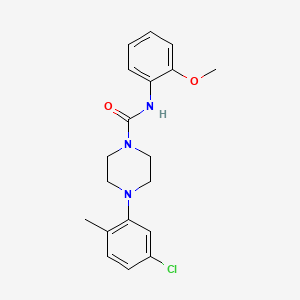![molecular formula C24H24N4O3 B2914603 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide CAS No. 1212793-53-7](/img/structure/B2914603.png)
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyrrole ring, and a furan ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]acrylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
- 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- 2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Uniqueness
What sets 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHICOZFIUPMQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2914523.png)
![5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2914524.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)
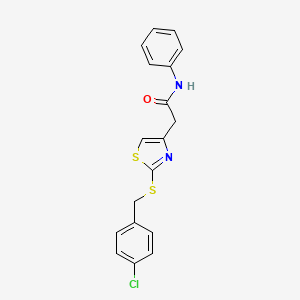

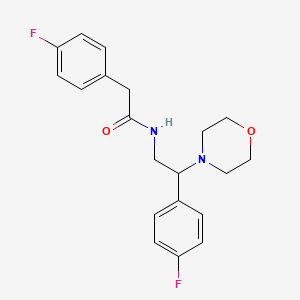
![4-{8-[3-(trifluoromethyl)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine](/img/structure/B2914535.png)
